molecular formula C10H21NO3 B13555772 Tert-butyl (2-hydroxy-2-methylbutyl)carbamate

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate

Cat. No.: B13555772
M. Wt: 203.28 g/mol
InChI Key: NIDUZPHXPDWAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate is a chemical compound that belongs to the class of tert-butyl carbamates. This class of compounds is of significant interest in organic synthesis and analytical chemistry, particularly as intermediates and protecting groups . The tert-butylcarbamate (t-BOC) group is a widely used protecting group in peptide synthesis and other synthetic methodologies that involve active ester coupling . A key characteristic of gas-phase cations containing the t-BOC group is their dissociation via a coupled elimination of isobutylene (C₄H₈) and carbon dioxide (CO₂), resulting in a neutral loss of 100 Da, a process that has been extensively utilized in tandem mass spectrometry (MS/MS) for the quantification of enzyme products . Compounds with structures similar to this compound, which feature both carbamate and hydroxyl functionalities, are often employed as synthetic intermediates or building blocks in pharmaceutical and chemical research. The presence of the hydroxyalkyl chain may influence the compound's solvation and protonation behavior. Computational studies on related carbamates suggest that protonation can occur at different sites, such as the carbonyl oxygen or the carbamate nitrogen, and the preferred site can vary between the gas phase and solution, potentially being stabilized by intramolecular hydrogen bonding . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-methylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-10(5,13)7-11-8(12)14-9(2,3)4/h13H,6-7H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDUZPHXPDWAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Tert-butyl (2-hydroxy-2-methylbutyl)carbamate

General Synthetic Strategy

The synthesis of this compound typically involves the regioselective ring opening of epoxides or the reaction of amino alcohols with carbamoylating agents. The key steps include:

  • Epoxide Ring Opening: Starting from commercially available epoxides such as 2-methyl-2,3-epoxybutane, nucleophilic attack by amines leads to β-amino alcohol intermediates.
  • Carbamate Formation: The β-amino alcohols are then reacted with tert-butyl carbamoyl chloride or di-tert-butyl dicarbonate to form the desired carbamate.

This approach allows for control over stereochemistry and functional group compatibility.

Detailed Synthetic Routes

Route via Epoxide Ring Opening

One established method involves the regioselective ring opening of a suitable epoxide with an amine, followed by carbamate formation:

  • Step 1: The epoxide (e.g., 2-methyl-2,3-epoxybutane) is reacted with ammonia or a primary amine under mild conditions (ethanol solvent, room temperature) to yield β-amino alcohol intermediates.
  • Step 2: The β-amino alcohol is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to afford the tert-butyl carbamate.

This method was adapted from protocols reported for similar β-amino alcohol carbamates, ensuring regioselectivity and good yields (typically 70-85%).

Carbamate Formation via Curtius Rearrangement

Another approach involves the Curtius rearrangement of acyl azides derived from the corresponding carboxylic acid precursors:

  • Step 1: Synthesis of the 2-hydroxy-2-methylbutyl carboxylic acid derivative.
  • Step 2: Conversion to acyl azide using sodium azide and di-tert-butyl dicarbonate.
  • Step 3: Thermal rearrangement of the acyl azide to an isocyanate intermediate.
  • Step 4: Trapping of the isocyanate with tert-butanol to yield the tert-butyl carbamate.

This method offers high chemoselectivity and is useful for substrates sensitive to other carbamoylation conditions.

Use of Activated Carbonates

Activated mixed carbonates such as p-nitrophenyl chloroformate or benzotriazolyl carbonate derivatives can be employed to synthesize carbamates efficiently:

  • The β-amino alcohol reacts with an activated carbonate reagent in the presence of a base (e.g., DMAP) to form the carbamate.
  • This method is advantageous for its mild reaction conditions and broad substrate tolerance.

Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Yield (%) Notes
Epoxide ring opening + Boc2O Epoxide, amine, Boc2O, Et3N Ethanol, DCM 0°C to RT 75-85 Regioselective, stereoselective
Curtius rearrangement Carboxylic acid, NaN3, Boc2O Toluene 50-80°C 65-80 High selectivity, requires azide safety
Activated carbonate coupling β-amino alcohol, PNPCOCl, DMAP Acetonitrile RT 70-90 Mild conditions, scalable

Research Discoveries and Analytical Data

Stereochemical Considerations

The stereochemistry of the β-hydroxy moiety influences the carbamate formation and stability. Studies show that the anti rotamer conformation is generally favored due to steric and electronic factors, which impacts the compound's bioactivity and stability.

Stability and Applications

Tert-butyl carbamates exhibit notable chemical and metabolic stability, making them suitable for drug design applications where protection of amino groups is required without compromising biological activity.

Spectroscopic Characterization

Typical characterization data for this compound include:

  • [^1H NMR](pplx://action/followup): Signals corresponding to tert-butyl group (~1.4 ppm, singlet), hydroxyl proton (~3-5 ppm, broad), and methine/methylene protons adjacent to carbamate nitrogen.
  • [^13C NMR](pplx://action/followup): Characteristic carbamate carbonyl carbon at ~155-160 ppm, tert-butyl carbons at ~28 ppm.
  • IR Spectroscopy: Strong carbamate C=O stretch near 1700 cm^-1, O-H stretch around 3400 cm^-1.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~203 g/mol.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-2-methylbutyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of tert-butyl (2-hydroxy-2-methylbutyl)carbamate and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Differences References
This compound 2-hydroxy-2-methylbutyl chain, Boc C₁₀H₂₁NO₃ ~203.3 (calc.) Branched chain with hydroxyl and methyl -
tert-Butyl (2-hydroxyethyl)carbamate 2-hydroxyethyl chain, Boc C₇H₁₅NO₃ 161.20 Shorter chain, no branching
tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate Thioether, hydroxyethyl, Boc C₉H₁₉NO₃S 221.32 Sulfur atom enhances lipophilicity
tert-Butyl (2-bromoethyl)carbamate Bromoethyl, Boc C₇H₁₄BrNO₂ 224.10 Bromine allows further alkylation
tert-Butyl (2-(aminooxy)ethyl)carbamate Aminooxyethyl, Boc C₇H₁₆N₂O₃ 176.21 Reactive aminooxy group for conjugation
Key Observations:

Chain Length and Branching : The target compound’s 2-hydroxy-2-methylbutyl chain introduces steric hindrance and reduced polarity compared to simpler derivatives like tert-butyl (2-hydroxyethyl)carbamate .

Functional Group Diversity: Compounds with thioether (e.g., C₉H₁₉NO₃S) or bromo groups (e.g., C₇H₁₄BrNO₂) exhibit distinct reactivity profiles, enabling applications in cross-coupling or nucleophilic substitution reactions .

Polarity and Solubility: The hydroxyl group in the target compound enhances water solubility relative to non-polar analogs like tert-butyl allyl(2-methylallyl)carbamate (CAS 74332-85-7) .

Biological Activity

Tert-butyl (2-hydroxy-2-methylbutyl)carbamate, a carbamate derivative, has garnered attention in recent years for its biological activities and potential applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H21NO3C_{10}H_{21}NO_3, characterized by a tert-butyl group and a hydroxyl group attached to the carbon chain. This structural configuration contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

1. Skin and Eye Irritation:
Research indicates that this compound can cause skin irritation and serious eye irritation upon contact. These findings underscore the importance of safety precautions when handling the compound.

2. Neuroprotective Effects:
A study on related carbamate compounds suggests potential neuroprotective effects against amyloid beta (Aβ) toxicity in astrocytes. While specific data on this compound is limited, similar compounds have shown moderate protective activity against Aβ-induced cell death through the reduction of pro-inflammatory cytokines like TNF-α .

Case Study 1: Skin Irritation Assessment

A study evaluated the skin irritation potential of this compound through repeated dermal applications in guinea pigs. The results indicated a significant degree of irritation at higher concentrations, suggesting that exposure should be minimized in practical applications .

Case Study 2: Neuroprotection in Astrocytes

In vitro studies involving astrocyte cultures treated with Aβ 1-42 demonstrated that certain carbamate derivatives could reduce cell death by approximately 20%. This effect was attributed to the inhibition of TNF-α production, although this compound's specific efficacy remains to be fully elucidated .

Table 1: Biological Activities of this compound

Activity TypeObservationsReference
Skin IrritationCauses significant irritation
Eye IrritationCauses serious eye irritation
NeuroprotectionModerate protective effects against Aβ toxicity

Research Findings

Recent investigations into similar compounds have highlighted their pharmacological potential, particularly in neurodegenerative disease models. For instance, certain derivatives have been shown to inhibit β-secretase activity, which is crucial for Aβ formation. Although direct studies on this compound are scarce, its structural similarities to these compounds suggest it may exhibit comparable biological activities.

Q & A

Advanced Research Question

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Parameterize the carbamate group’s hydrogen-bonding capacity .

QSAR Modeling : Train models on datasets of analogous carbamates (Table 1) to predict IC₅₀ values or ADMET properties .

Table 1 : Analogous Carbamates for QSAR Benchmarking

Compound NameKey Functional GroupsBiological Activity Insights
tert-Butyl N-(2-methoxypropyl)carbamateMethoxy, carbamateModerate kinase inhibition
tert-Butyl (4,6-dichloropyridin-2-yl)carbamateDichloropyridine, carbamateAntibacterial activity

How can researchers optimize the regioselectivity of this compound in cross-coupling reactions?

Advanced Research Question
Regioselectivity challenges in Suzuki-Miyaura or Buchwald-Hartwig reactions can be addressed by:

  • Ligand Screening : Test phosphine ligands (XPhos, SPhos) to modulate palladium catalyst selectivity .
  • Solvent Effects : Use toluene or dioxane to favor para- over ortho-substitution in aryl halide coupling partners .
  • In Situ Monitoring : Employ LC-MS or ¹⁹F NMR to track intermediate formation and adjust reaction kinetics .

What strategies mitigate decomposition of this compound during chromatographic purification?

Advanced Research Question
Decomposition via Boc-group cleavage or oxidation can be minimized by:

  • Low-Temperature Elution : Maintain column temperatures at 0–4°C during purification .
  • Acid-Free Mobile Phases : Avoid trifluoroacetic acid (TFA); use formic acid (0.1%) as a mild alternative .
  • Stabilizing Additives : Include 1% triethylamine in eluents to suppress silica-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.